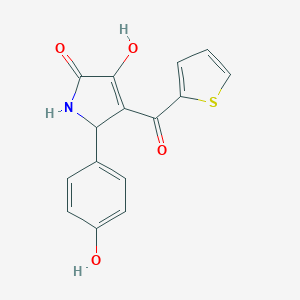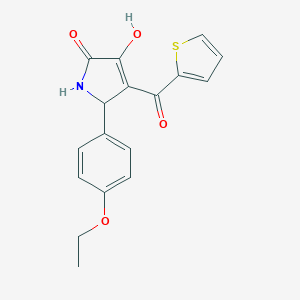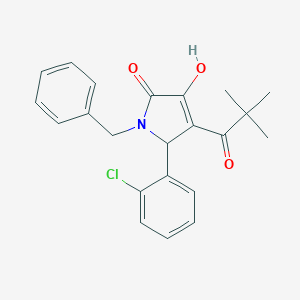
1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrolone derivative and has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with the function of specific cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can have a range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential to exhibit a range of biological activities. However, one limitation is that the compound may exhibit toxicity or have adverse effects on certain cell types, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. For example, further investigation is needed to fully understand the mechanism of action of the compound and to identify specific cellular pathways that it may target. Additionally, studies could be conducted to investigate the potential use of the compound in the treatment of specific diseases or conditions. Finally, research could be conducted to identify analogs or derivatives of the compound that may exhibit improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been reported in the literature. The compound can be synthesized through a multistep process involving the reaction of 2-chlorobenzaldehyde with a pyrrole derivative, followed by a series of chemical transformations.
Applications De Recherche Scientifique
1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential therapeutic applications in various scientific studies. The compound has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C22H22ClNO3 |
|---|---|
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
1-benzyl-2-(2-chlorophenyl)-3-(2,2-dimethylpropanoyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H22ClNO3/c1-22(2,3)20(26)17-18(15-11-7-8-12-16(15)23)24(21(27)19(17)25)13-14-9-5-4-6-10-14/h4-12,18,25H,13H2,1-3H3 |
Clé InChI |
VIGRZAHXRXWPDG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=CC=C2Cl)CC3=CC=CC=C3)O |
SMILES canonique |
CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=CC=C2Cl)CC3=CC=CC=C3)O |
Solubilité |
57.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)
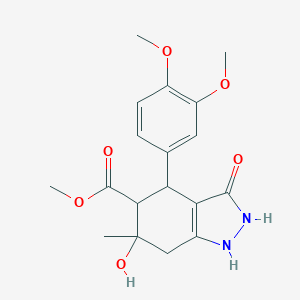
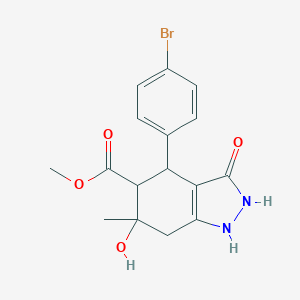

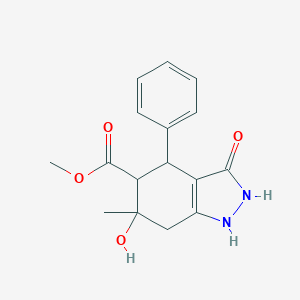
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
